Valerophenone tosylhydrazone
Overview
Description
Valerophenone tosylhydrazone is a useful research compound. Its molecular formula is C18H22N2O2S and its molecular weight is 330.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polyketide Synthase Functionality Valerophenone synthase, a polyketide synthase, catalyzes the formation of phloroglucinol derivatives in hop (Humulus lupulus) synthesis. The reaction utilizes isovaleryl-CoA or isobutyryl-CoA, similar to chalcone synthase in flavonoid biosynthesis. This study demonstrates the functional diversity and evolutionary context of CHS-related polyketide synthases (Zuurbier et al., 1998).
Use in Nano-formulations for Agricultural Applications Valerophenone thiosemicarbazone, incorporated into nanoparticles, shows potential as an alternative to pesticides. These nanoparticles inhibit aflatoxin production by Aspergillus flavus, suggesting a promising application for controlling mycotoxigenic sclerotia-forming fungi in agriculture (Spadola et al., 2020).
Photophysical and Photochemical Properties Studies have explored the Norrish type II reaction of valerophenone, examining its transient absorptions in various solvents. This research contributes to understanding the photophysical and photochemical behaviors of aromatic ketones (Hayashi & Nagakura, 1980), (Ding et al., 2009).
Cyclopropanation and Cyclic Compounds Synthesis Tosylhydrazone salts, including those of valerophenone, are used in metal-free cyclopropanation, offering a safe alternative to diazo-compounds. This application is significant in synthesizing various cyclic compounds, including spiro[cyclopropane-1,3′-indolin]-2′-ones, which show potential as anticancer agents (Kapure et al., 2014).
Bifunctional Activities in Hop Valerophenone synthase exhibits bifunctional activities, contributing to the biosynthesis of both hop resin and prenylflavonoids. Its dual functionality influences the relative amounts of these compounds in the lupulin gland, playing a crucial role in the biochemical properties of hop (Okada et al., 2001).
Future Directions
Mechanism of Action
Target of Action
Valerophenone tosylhydrazone, also known as 4-methyl-N-(1-phenylpentylideneamino)benzenesulfonamide, is a derivative of trifluoroacetic acid (TFA) that serves as a potent antagonist for the histamine H1 receptor . Its binding to receptor cells effectively hinders the action of histamine, resulting in the inhibition of additional mediators like prostaglandins and leukotrienes .
Mode of Action
The compound’s mode of action is believed to be attributed to its ability to form intramolecular hydrogen bonds with the hydroxyl group located at C-5 on the benzene ring . This interaction with its target results in the inhibition of the histamine H1 receptor, thereby hindering the action of histamine and other mediators .
Biochemical Pathways
It is known that the compound demonstrates remarkable inhibitory effects on polymerase chain reactions (pcr), chemiluminescent reactions, and analytical methods employing constant pressure . Additionally, it hampers the formation of substrate films, thereby potentially increasing light emission in chemiluminescent reactions .
Pharmacokinetics
The compound’s molecular weight of 330.444 Da suggests that it could be absorbed and distributed throughout the body.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on the histamine H1 receptor . By hindering the action of histamine and other mediators, the compound can potentially affect various physiological processes regulated by these substances.
Properties
IUPAC Name |
4-methyl-N-(1-phenylpentylideneamino)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-3-4-10-18(16-8-6-5-7-9-16)19-20-23(21,22)17-13-11-15(2)12-14-17/h5-9,11-14,20H,3-4,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEOESQGMPJHGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396104 | |
Record name | Valerophenone tosylhydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69015-74-3 | |
Record name | Valerophenone tosylhydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.